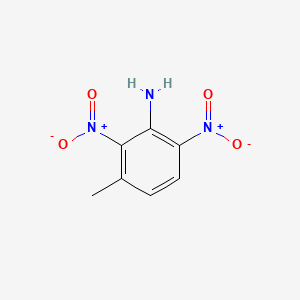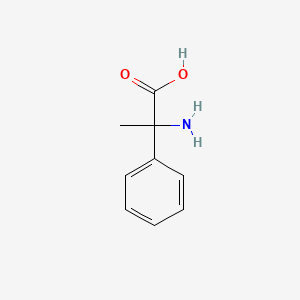
Benzenamine, 2,6-dinitro-3-methyl-(9CI)
Overview
Description
Benzenamine, 2,6-dinitro-3-methyl-(9CI) is an organic compound with a molecular formula of C7H9N3O4. It is a colorless, crystalline solid with a melting point of 122-124°C. Benzenamine, 2,6-dinitro-3-methyl-(9CI) is an important intermediate in the synthesis of a variety of compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used as a reagent in organic synthesis and as a catalyst in the polymerization of styrene and other monomers.
Scientific Research Applications
Environmental Monitoring and Assessment
A study developed an electroanalytical method for determining herbicides related to "Benzenamine, 2,6-dinitro-3-methyl-(9CI)" in environmental matrices. This method involves differential pulse adsorptive stripping voltammetry on a hanging mercury drop electrode, highlighting the compound's relevance in monitoring environmental pollutants (Thriveni et al., 2009).
Abiotic Degradation Pathways
Research on trifluralin, a compound structurally similar to "Benzenamine, 2,6-dinitro-3-methyl-(9CI)," elucidated its abiotic degradation pathways in reducing environments. This study provides insights into the environmental fate of such compounds, suggesting that they undergo reduction of nitro groups, dealkylation, and cyclization in the presence of Fe(II) (Klupinski & Chin, 2003).
Analytical Methods Development
Efforts have been made to improve analytical techniques for detecting "Benzenamine, 2,6-dinitro-3-methyl-(9CI)" and its derivatives in soil, showcasing the challenges and advances in quantifying such hydrophobic and volatile chemicals (Garimella, Stearman, & Wells, 2000).
Synthetic Applications
Studies have also focused on the synthesis of novel compounds and polymers derived from "Benzenamine, 2,6-dinitro-3-methyl-(9CI)" and its analogs, demonstrating their utility in creating high-performance materials and exploring new chemical transformations (Nakaike et al., 2014).
Photocatalytic Treatment of Effluents
Another line of research has characterized and assessed the treatability of industrial effluents containing nitroaromatic compounds related to "Benzenamine, 2,6-dinitro-3-methyl-(9CI)." These studies highlight the potential of photocatalytic processes in mitigating the environmental impact of such effluents (Ludwichk et al., 2015).
Mechanism of Action
Target of Action
3-Methyl-2,6-dinitroaniline, also known as 2,6-Dinitro-m-toluidine, is a type of dinitroaniline herbicide . The primary targets of this compound are the tubulin proteins in plants and protists . These proteins play a crucial role in cell division and growth .
Mode of Action
The compound acts as a microtubule inhibitor , disrupting the normal function of tubulin proteins . This disruption prevents the formation of microtubules, structures that are essential for cell division . As a result, the compound inhibits the growth of shoots and roots in plants .
Biochemical Pathways
The inhibition of tubulin proteins affects the cell division process, leading to a halt in the growth of the plant . This action primarily impacts the mitotic spindle, a structure necessary for separating chromosomes during cell division . The disruption of this process leads to the formation of multinucleate cells, indicating a disruption in the mitotic process .
Pharmacokinetics
The pharmacokinetics of 3-Methyl-2,6-dinitroaniline in plants involves absorption and minimal translocation . The compound is either absorbed or adsorbed by the roots due to their proximity to the herbicide, but translocation from the root to the shoot is minimal . When a dinitroaniline is found in the plant, the parent compound is the major product present, with metabolites equal to 5% or less .
Result of Action
The primary result of the compound’s action is the inhibition of plant growth . This is characterized by the prevention of lateral root development, swelling of the root tip, and the formation of multinucleate cells . In addition, the compound can cause stunting, development of a dark green color, and swelling and brittleness of the stem or hypocotyl .
Action Environment
The efficacy and stability of 3-Methyl-2,6-dinitroaniline can be influenced by various environmental factors. For instance, the compound is used as a pre-emergence herbicide, and its effectiveness can be affected by the timing of application relative to the lifecycle of the weeds . Additionally, the compound’s action can be influenced by the soil composition, moisture levels, and temperature .
Biochemical Analysis
Biochemical Properties
Benzenamine, 2,6-dinitro-3-methyl-(9CI) plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, it has been observed to interact with enzymes involved in the biosynthesis and metabolism of amino acids, purine metabolism, and protein processing in the endoplasmic reticulum . These interactions can lead to significant changes in the biochemical pathways, ultimately affecting cellular function and metabolism.
Cellular Effects
The effects of Benzenamine, 2,6-dinitro-3-methyl-(9CI) on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to alter the transcriptional profile of cells, leading to changes in the expression of genes involved in critical cellular processes . For example, in studies involving Aspergillus flavus, Benzenamine, 2,6-dinitro-3-methyl-(9CI) significantly decreased aflatoxin accumulation and colonization capacity by altering the expression of genes related to aflatoxin biosynthesis and pathogenicity .
Molecular Mechanism
The molecular mechanism of action of Benzenamine, 2,6-dinitro-3-methyl-(9CI) involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The nitro groups in the compound play a crucial role in its reactivity, allowing it to interact with various biomolecules and disrupt their normal function . These interactions can lead to the inhibition of enzyme activity, changes in metabolic pathways, and alterations in gene expression, ultimately affecting cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzenamine, 2,6-dinitro-3-methyl-(9CI) can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound can undergo degradation over time, leading to changes in its activity and effectiveness . Additionally, long-term exposure to Benzenamine, 2,6-dinitro-3-methyl-(9CI) can result in significant changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of Benzenamine, 2,6-dinitro-3-methyl-(9CI) vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism . At higher doses, it can lead to significant changes in cellular processes, including enzyme inhibition, alterations in gene expression, and disruptions in metabolic pathways . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage in determining the compound’s overall impact on biological systems .
Metabolic Pathways
Benzenamine, 2,6-dinitro-3-methyl-(9CI) is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound has been shown to affect the biosynthesis and metabolism of amino acids, purine metabolism, and protein processing in the endoplasmic reticulum . These interactions can lead to changes in metabolic flux and metabolite levels, ultimately affecting cellular function and metabolism .
Subcellular Localization
The subcellular localization of Benzenamine, 2,6-dinitro-3-methyl-(9CI) plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, ultimately influencing its overall impact on cellular function and metabolism .
Properties
IUPAC Name |
3-methyl-2,6-dinitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-4-2-3-5(9(11)12)6(8)7(4)10(13)14/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZSINJBSWZJVRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220624 | |
| Record name | Benzenamine, 2,6-dinitro-3-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70343-06-5 | |
| Record name | 3-Methyl-2,6-dinitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70343-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Toluidine, 2,6-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070343065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2,6-dinitro-3-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40220624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B1345109.png)

